molecular formula C17H21NO2 B290517 N-isopentyl-2-(1-naphthyloxy)acetamide

N-isopentyl-2-(1-naphthyloxy)acetamide

Cat. No. B290517
M. Wt: 271.35 g/mol
InChI Key: GWCLHNODMUDEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopentyl-2-(1-naphthyloxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as fenoxazoline and is a member of the family of phenylacetamide derivatives. Fenoxazoline has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of fenoxazoline involves its interaction with adrenergic receptors. Fenoxazoline acts as an alpha-adrenergic receptor antagonist, which results in the inhibition of the sympathetic nervous system. This leads to a decrease in blood pressure and heart rate, making fenoxazoline a potential candidate for the treatment of hypertension and other cardiovascular diseases.
Biochemical and Physiological Effects
Fenoxazoline has been shown to have various biochemical and physiological effects. In animal studies, fenoxazoline has been shown to decrease blood pressure and heart rate, as well as inhibit platelet aggregation. Fenoxazoline has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, fenoxazoline has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

Fenoxazoline has several advantages for lab experiments. It is a relatively stable compound and is readily available. Fenoxazoline is also easy to synthesize using various methods. However, fenoxazoline has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, fenoxazoline has limited stability in acidic and basic conditions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of fenoxazoline. One potential direction is the development of new fenoxazoline derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of fenoxazoline in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthetic methods for fenoxazoline could lead to the discovery of new derivatives with unique properties. Finally, the use of fenoxazoline as a chiral auxiliary in asymmetric synthesis could lead to the development of new enantioselective reactions.
Conclusion
N-isopentyl-2-(1-naphthyloxy)acetamide, or fenoxazoline, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. Fenoxazoline has been synthesized using various methods and has been investigated for its potential use in medicinal chemistry, organic synthesis, and other fields. Fenoxazoline acts as an alpha-adrenergic receptor antagonist and has been shown to have various biochemical and physiological effects. Fenoxazoline has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of fenoxazoline, including the development of new derivatives and the investigation of its potential use in the treatment of neurological disorders.

Synthesis Methods

Fenoxazoline can be synthesized using various methods. One of the most common methods is the reaction of 1-naphthol with isopentylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain N-isopentyl-2-(1-naphthyloxy)acetamide. Another method involves the reaction of 1-naphthol with isopentyl bromide in the presence of potassium carbonate to obtain 2-(1-naphthyloxy)acetamide, which is then treated with isopentylamine to obtain fenoxazoline.

Scientific Research Applications

Fenoxazoline has been studied extensively for its potential use in various fields. In medicinal chemistry, fenoxazoline has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Fenoxazoline has also been studied for its potential use as a ligand in the development of new catalysts for organic synthesis. Additionally, fenoxazoline has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-(3-methylbutyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C17H21NO2/c1-13(2)10-11-18-17(19)12-20-16-9-5-7-14-6-3-4-8-15(14)16/h3-9,13H,10-12H2,1-2H3,(H,18,19)

InChI Key

GWCLHNODMUDEEM-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)COC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)CCNC(=O)COC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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